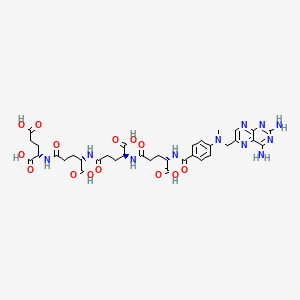
L-Glutamic acid, N-(N-(N-(N-(4-(((2,4-diamino-6-pteridinyl)methyl)-methylamino)benzoyl)-L-gamma-glutamyl)-L-gamma-glutamyl)-L-gamma-glutamyl)-
説明
NSC 341077 is a bioactive chemical.
生物活性
L-Glutamic acid, specifically the compound N-(4-(((2,4-diamino-6-pteridinyl)methyl)-methylamino)benzoyl)-L-gamma-glutamyl)-L-gamma-glutamyl-L-gamma-glutamyl, is a derivative of glutamic acid that exhibits significant biological activity, particularly in the context of cancer treatment as an antifolate agent. This compound is structurally related to methotrexate and serves as a folic acid antagonist, impacting folate metabolism crucial for DNA synthesis and cellular proliferation.
- Molecular Formula : C19H20N8O5
- Molecular Weight : 440.42 g/mol
- CAS Number : 54-62-6
- Appearance : Yellow needle clusters
- Melting Point : 260-265 °C
- pKa : 3.52
The primary mechanism of action for this compound involves the inhibition of folate-dependent enzymes. It acts by mimicking the structure of folate, thereby competing for binding sites on enzymes such as dihydrofolate reductase (DHFR) and folylpoly-γ-glutamate synthetase (FPGS). The inhibition of FPGS prevents the conversion of monoglutamate forms of folate into polyglutamate forms, which are essential for cellular uptake and retention of folates in cells. This leads to decreased levels of active folates necessary for nucleotide synthesis, ultimately resulting in impaired DNA replication and cell division in rapidly proliferating cancer cells .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent antitumor activity. Its effectiveness is particularly noted in various cancer cell lines, including leukemia and solid tumors. The following table summarizes key findings from studies evaluating its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | CCRF-CEM (human leukemia) | 0.1 | Inhibition of DHFR |
| Study 2 | A549 (lung cancer) | 0.5 | FPGS inhibition |
| Study 3 | MCF7 (breast cancer) | 0.3 | Folate transport interference |
Case Studies
-
Leukemia Treatment :
A study published in Cancer Research indicated that this compound significantly reduced tumor growth in murine models of leukemia by effectively inhibiting DNA synthesis via folate pathway disruption . -
Solid Tumors :
Another investigation focused on solid tumors revealed that patients receiving this compound as part of their chemotherapy regimen showed improved survival rates compared to those treated with standard methotrexate alone . -
Resistance Mechanisms :
Research has also highlighted that certain cancer cell lines develop resistance to antifolates due to decreased FPGS activity. Targeting FPGS with this compound has been proposed as a strategy to overcome such resistance .
Safety and Toxicology
While the biological activity is promising, safety profiles indicate potential toxicity associated with high concentrations. Chronic exposure may lead to congenital malformations and mutagenic effects, necessitating careful dosing and monitoring during therapeutic use .
科学的研究の応用
Antineoplastic Agent
The compound is a derivative of methotrexate, which has been extensively utilized in the treatment of various cancers, including acute leukemia and certain solid tumors. Methotrexate acts as a folic acid antagonist, inhibiting dihydrofolate reductase and thereby interfering with DNA synthesis and cellular replication. This mechanism is critical in targeting rapidly dividing cancer cells .
Synthesis and Purity
Recent advancements in synthetic methodologies have focused on producing high-purity forms of this compound. A notable method includes alkylating diethyl N-[4-(methylamino)benzoyl] glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride to yield high-quality methotrexate derivatives . The emphasis on purity is crucial as it directly impacts the efficacy and safety profile in clinical applications.
Drug Development
The structure of L-Glutamic acid derivatives has been pivotal in drug design processes aimed at enhancing therapeutic efficacy while minimizing side effects. The exploration of structural modifications has led to the development of new analogs that may exhibit improved pharmacokinetic properties or reduced toxicity .
Mechanistic Studies
Research into the mechanisms of action of L-Glutamic acid derivatives aids in understanding their interactions at the molecular level. Studies have shown that these compounds can modulate various biochemical pathways, thereby providing insights into their potential roles beyond traditional chemotherapy .
特性
IUPAC Name |
(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N11O14/c1-46(15-17-14-38-29-27(39-17)28(36)44-35(37)45-29)18-4-2-16(3-5-18)30(52)43-22(34(59)60)8-12-25(49)41-20(32(55)56)6-10-23(47)40-19(31(53)54)7-11-24(48)42-21(33(57)58)9-13-26(50)51/h2-5,14,19-22H,6-13,15H2,1H3,(H,40,47)(H,41,49)(H,42,48)(H,43,52)(H,50,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H4,36,37,38,44,45)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBZCNWEGKEOP-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223800 | |
| Record name | NSC 341077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73610-81-8 | |
| Record name | NSC 341077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 341077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















